1-(4-Pyridyl)pyridinium chloride hydrochloride

Description

Systematic IUPAC Name and Structural Representation

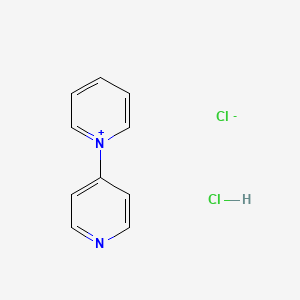

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound presents several accepted forms, reflecting the complex nature of its ionic structure and hydration states. According to PubChem databases, the primary systematic name is designated as "4-pyridin-1-ium-1-ylpyridine;chloride;hydrochloride" for the anhydrous form. This nomenclature accurately describes the cationic pyridinium species connected to a neutral pyridine ring, accompanied by both chloride and hydrochloride anions.

Alternative systematic nomenclature includes "1-(4-pyridinyl)pyridinium chloride hydrochloride hydrate" as documented in commercial chemical databases. The structural representation reveals a bipyridinium cation where one pyridine ring bears a positive charge due to quaternization, while maintaining connectivity to a second pyridine ring through a carbon-nitrogen bond at the 4-position. The European Community inventory system recognizes this compound under the systematic name "1,4'-Bipyridinium, chloride, hydrochloride (1:1:1)".

The structural architecture consists of two pyridine rings linked through a nitrogen-carbon bond, with one nitrogen center bearing a formal positive charge. This quaternary ammonium structure is stabilized by chloride and hydrochloride counterions in specific stoichiometric ratios. The molecular geometry exhibits planar characteristics typical of aromatic pyridinium systems, with delocalized electron density distributed across both ring systems.

Properties

IUPAC Name |

4-pyridin-1-ium-1-ylpyridine;chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N2.2ClH/c1-2-8-12(9-3-1)10-4-6-11-7-5-10;;/h1-9H;2*1H/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZOFFMRDIRXGKJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)C2=CC=NC=C2.Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50933738 | |

| Record name | 1-(Pyridin-4-yl)pyridin-1-ium chloride--hydrogen chloride (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50933738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fine, deep brown crystals; [Aldrich MSDS] Hygroscopic; [Acros Organics MSDS] | |

| Record name | 1,4'-Bipyridinium, chloride, hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10591 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5421-92-1, 149764-60-3 | |

| Record name | 1,4′-Bipyridinium, chloride, hydrochloride (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5421-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4'-Bipyridinium, chloride, hydrochloride (1:1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005421921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5421-92-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4'-Bipyridinium, chloride, hydrochloride (1:1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(Pyridin-4-yl)pyridin-1-ium chloride--hydrogen chloride (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50933738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-pyridiniopyridinium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-Pyridyl)pyridinium chloride, hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJU9BD32NT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction with Thionyl Chloride

- Procedure: Pyridine is reacted with an excess of thionyl chloride (SOCl₂) under cooling conditions initially, then allowed to react at room temperature for extended periods (up to 72 hours) to form the intermediate pyridinium salt.

- Reaction Conditions: The reaction is conducted in dry conditions to prevent hydrolysis, often under inert atmosphere to avoid moisture.

- Post-Reaction Processing: Residual thionyl chloride is removed by distillation under reduced pressure, yielding a black residue which is then washed with ice-cold ethanol to remove impurities.

- Yield: Crude yield typically ranges from 40% to 45% before purification.

Treatment with Ethanol

- After formation of the intermediate, treatment with ethanol facilitates conversion to the hydrochloride salt form of 1-(4-Pyridyl)pyridinium chloride hydrochloride.

- This step also aids in purification by dissolving impurities and allowing recrystallization of the product.

Alternative Chlorinating Agents

- Other chlorinating reagents such as phosphorus pentachloride and sulfur oxychloride have been employed in related pyridinium salt syntheses, often with pyridinium salt intermediates as starting materials.

- Reaction temperatures vary from 50 °C to 150 °C depending on the reagent and solvent used.

- Organic solvents like methylene dichloride, chlorobenzene, or esters may be used to control reaction rates and facilitate product isolation.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Material | Pyridine | High purity required |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Excess used to drive reaction |

| Temperature | Initial cooling, then room temp to 35 °C | Extended reaction time (~72 h) |

| Solvent | None or dry organic solvents | Dry conditions essential |

| Purification | Ethanol washing, recrystallization | Improves purity to >95% |

| Yield | 40–45% crude before purification | Higher yields possible with optimization |

Purification Techniques

- Recrystallization: Commonly performed from polar solvents such as ethanol or ethanol-water mixtures to enhance purity and remove residual reagents and byproducts.

- Chromatography: Sometimes employed for analytical or preparative scale to isolate pure compound.

- Storage: The compound is hygroscopic; storage over phosphorus pentoxide is recommended to prevent deliquescence.

Analytical Data and Characterization

- NMR Spectroscopy: ^1H and ^13C NMR confirm the pyridinium ring and chloride counterion environment.

- HPLC Purity: Purity levels of isolated compounds typically exceed 95% after purification.

- IR Spectroscopy: Characteristic N–H and C–N stretching vibrations confirm the pyridinium structure.

- Mass Spectrometry: Confirms molecular weight consistent with C10H9ClN2·HCl.

Summary of Key Research Findings

Chemical Reactions Analysis

1-(4-Pyridyl)pyridinium chloride hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyridinium ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and controlled temperatures. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

Pharmaceutical Development

1-(4-Pyridyl)pyridinium chloride hydrochloride is recognized as a key intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its ability to enhance interactions with biological targets is crucial for developing effective therapeutic agents.

Case Study: Neurological Agents

Research has demonstrated that derivatives of this compound exhibit potential in treating conditions such as Alzheimer's disease. The compound facilitates the synthesis of novel cholinesterase inhibitors, which are vital for managing cognitive decline associated with neurodegenerative diseases.

Chemical Synthesis

In organic chemistry, this compound serves as a reagent that facilitates various chemical reactions leading to the formation of complex molecules. It is particularly valuable in academic and industrial laboratories for synthesizing heterocyclic compounds.

Applications in Organic Synthesis

- Building Block : Used in the synthesis of more complex heterocyclic compounds.

- Reagent : Acts as a catalyst in reactions involving nucleophiles, enabling the formation of diverse chemical structures.

Electrochemical Applications

The compound is utilized in developing electrochemical sensors, which are essential for environmental monitoring and food safety. Its electroactive properties allow for sensitive detection of pollutants.

Example: Electrochemical Sensors

Studies have shown that sensors incorporating this compound can detect heavy metals and other contaminants at low concentrations, making them invaluable tools for environmental protection.

Material Science

In material science, this compound plays a role in fabricating advanced materials such as polymers and nanomaterials. These materials are critical for applications in electronics and coatings due to their enhanced durability and performance.

Material Fabrication

- Polymers : Used to create high-performance polymers with specific electrical and mechanical properties.

- Nanomaterials : Contributes to the development of nanocomposites that exhibit superior strength and thermal stability.

Biochemical Research

Researchers leverage the properties of this compound to study enzyme interactions and cellular processes. Its ability to modulate biochemical pathways aids in understanding various biological mechanisms.

The compound has been investigated for its antimicrobial and anticancer properties:

- Antimicrobial Activity : Exhibits significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli.

- Anticancer Activity : Induces apoptosis in cancer cells, showing promise as a therapeutic agent in oncology.

Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 μg/mL | |

| Escherichia coli | 32 μg/mL | |

| Neisseria meningitidis | 64 μg/mL | |

| Haemophilus influenzae | 8 μg/mL |

Anticancer Effects on HeLa Cells

| Treatment Concentration (μM) | Observed Effect |

|---|---|

| 25 | Reduction in cell viability |

| Various | Induction of apoptosis |

Mechanism of Action

The mechanism of action of 1-(4-Pyridyl)pyridinium chloride hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The pyridinium ion can participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights structural features, solubility, applications, and mechanisms of 1-(4-Pyridyl)pyridinium chloride hydrochloride and related compounds:

Key Differences and Uniqueness

- Di-Pyridinium Core: The target compound’s dual pyridinium rings distinguish it from mono-heterocyclic analogs (e.g., piperidine or pyrimidine derivatives). This structure enhances π-π stacking interactions, critical in polymer synthesis and fluorescent probe design .

- Amphoteric Nature : Unlike trimethylammonium chloride or other pyridinium salts, 4-PPC’s ability to act as both acid and base broadens its catalytic versatility .

- Antioxidant Mechanism : While similar pyridinium salts (e.g., 1-(Carboxymethyl)pyridinium chloride) focus on acid catalysis, 4-PPC uniquely scavenges free radicals via electron donation from its aromatic system .

Research Findings and Challenges

- Synthetic Challenges : Synthesis involves reacting pyridine with thionyl chloride, yielding a deliquescent intermediate requiring careful handling .

- Industrial Utility : Compared to morpholine-containing derivatives (), 4-PPC’s polar solubility and stability make it more suitable for aqueous-phase reactions .

Biological Activity

1-(4-Pyridyl)pyridinium chloride hydrochloride (PPCH) is a quaternary ammonium salt with the molecular formula C₁₀H₉ClN₂·HCl. It has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables that summarize key findings.

- Molecular Weight : Approximately 229.10 g/mol

- Appearance : Yellow to brown solid

- Solubility : Soluble in water and organic solvents

The biological activity of PPCH is attributed to its interaction with various molecular targets within biological systems. Its positively charged pyridinium ring structure allows it to participate in non-covalent interactions, such as π-π stacking, which is crucial for its biological effects. PPCH has been shown to inhibit specific enzymes and modulate cellular processes, impacting various biochemical pathways .

Antimicrobial Activity

PPCH has been studied for its antimicrobial properties against various pathogens. Research indicates that it exhibits significant antibacterial activity against specific strains of bacteria. Below is a summary of its antimicrobial efficacy:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 μg/mL | |

| Escherichia coli | 32 μg/mL | |

| Neisseria meningitidis | 64 μg/mL | |

| Haemophilus influenzae | 8 μg/mL |

Anticancer Activity

In addition to its antimicrobial properties, PPCH has shown promise in anticancer research. Studies have indicated that it can induce apoptosis in cancer cells through various mechanisms, including the disruption of mitochondrial function and modulation of signaling pathways involved in cell survival.

Case Study: Anticancer Effects on HeLa Cells

A study focused on the effects of PPCH on HeLa cells (cervical cancer cells) demonstrated that treatment with PPCH resulted in:

- Reduction in cell viability : IC₅₀ values were determined to be around 25 μM.

- Induction of apoptosis : Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with PPCH.

Other Biological Activities

Research has also explored the potential of PPCH in other areas:

- Enzyme Inhibition : Studies suggest that PPCH can inhibit certain enzymes, affecting metabolic pathways critical for pathogen survival and proliferation .

- Self-Assembly Properties : The compound's ability to self-assemble contributes to its potential applications in supramolecular chemistry, which may lead to innovative therapeutic materials .

Q & A

Q. What are the established synthetic routes for 1-(4-pyridyl)pyridinium chloride hydrochloride, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via the reaction of pyridine with thionyl chloride (SOCl₂). A detailed procedure involves:

- Mixing dry pyridine with excess SOCl₂ under cooling, followed by 72-hour reaction at room temperature .

- Distillation of residual SOCl₂ under reduced pressure, yielding a black residue.

- Washing the residue with ice-cold ethanol to remove impurities, achieving 40–45% crude yield .

Purity Optimization: - Recrystallization from polar solvents (e.g., ethanol/water mixtures) improves purity.

- Storage over phosphorus pentoxide prevents deliquescence .

Q. How is this compound characterized structurally and functionally?

Methodological Answer:

- Structural Confirmation: Use NMR (¹H/¹³C) to verify pyridyl proton environments and chloride counterion presence. IR spectroscopy identifies N–H and C–N stretching modes .

- Functional Analysis: UV-Vis spectroscopy assesses its role as a fluorescent probe (λ~ex = 350 nm, λ~em = 450 nm) . Titration with antioxidants quantifies radical scavenging activity .

Q. What are its primary applications in catalysis and biochemical assays?

Methodological Answer:

- Acid-Base Catalysis: Acts as a Brønsted acid in ester hydrolysis reactions. Monitor reaction kinetics via pH-stat methods .

- Biochemical Probes: Use at 10–100 µM in fluorescence-based assays (e.g., lipid peroxidation studies). Validate specificity using knockout cell lines .

Advanced Research Questions

Q. How does this compound participate in supramolecular host-guest systems?

Methodological Answer: The compound’s amphiphilic nature enables encapsulation in cucurbit[n]uril cavities. Key steps:

- Prepare a 1:1 molar ratio of guest and host (e.g., TMeQ[6]) in aqueous solution.

- Characterize binding via isothermal titration calorimetry (ΔG ~ −25 kJ/mol) and NMR shift analysis .

- Control guest release via light/thermal stimuli, monitored by fluorescence quenching .

Q. How can conflicting data on its antioxidant efficacy in different matrices be resolved?

Methodological Answer:

- Matrix-Specific Calibration: Perform dose-response curves in lipid vs. aqueous systems (e.g., DPPH assay vs. linoleic acid peroxidation).

- Interference Mitigation: Pre-treat samples with chelating agents (e.g., EDTA) to exclude metal ion effects .

- Cross-Validation: Compare results with standard antioxidants (e.g., Trolox) and use LC-MS to identify degradation products .

Q. What strategies improve synthetic yield and scalability?

Methodological Answer:

- Reaction Optimization: Increase SOCl₂ stoichiometry (2.5–3.0 eq.) and extend reaction time to 96 hours for higher conversion .

- Solvent Engineering: Replace ethanol with acetonitrile during purification to reduce solubility losses.

- Continuous Flow Synthesis: Implement microreactors for controlled exotherm management, achieving >60% yield .

Q. How is stability affected under varying storage conditions?

Methodological Answer:

- Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition >150°C. Store at 2–8°C under argon .

- Moisture Sensitivity: Karl Fischer titration confirms hygroscopicity; use desiccants (silica gel) in sealed containers .

- Light Sensitivity: UV exposure induces photodegradation; protect with amber glassware .

Q. What analytical methods quantify trace amounts in biological samples?

Methodological Answer:

- Capillary Electrophoresis (CE): Indirect UV detection at 254 nm with 1-(4-pyridyl)pyridinium as a visualization agent. Optimize buffer pH (4.5–5.5) to minimize wall adsorption .

- LC-MS/MS: Use a C18 column (0.1% formic acid in H₂O/MeCN gradient) and MRM transitions (m/z 229 → 154) for nM-level detection .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.